![molecular formula C11H12N2O B2494302 4-(3,5-dimethyl-1H-pyrazol-1-yl)phenol CAS No. 51011-27-9](/img/structure/B2494302.png)
4-(3,5-dimethyl-1H-pyrazol-1-yl)phenol
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Overview
Description
4-(3,5-Dimethyl-1H-pyrazol-1-yl)phenol, or 4-DMPCP, is an aromatic heterocyclic compound belonging to the pyrazole family. It is an organic compound with a molecular weight of 182.22 g/mol and a chemical formula of C10H12N2O. 4-DMPCP is a white crystalline solid with a melting point of 85-87 °C and a boiling point of >200 °C. It is insoluble in water, but soluble in ethanol and chloroform. 4-DMPCP is an important intermediate in the synthesis of various pharmaceuticals, and it has been used in the synthesis of a variety of compounds including aminoglycosides, antibiotics, and antifungals.
Scientific Research Applications
- Leishmaniasis, a neglected tropical disease, affects millions worldwide. Researchers have investigated pyrazole derivatives for their antileishmanial potential. A study synthesized hydrazine-coupled pyrazoles, including compound 13, which displayed superior antipromastigote activity against Leishmania aethiopica clinical isolates . This compound could serve as a potential pharmacophore for antileishmanial drug development.
- Malaria remains a global health concern. The same study evaluated the synthesized pyrazole derivatives against Plasmodium berghei-infected mice. Compounds 14 and 15 showed significant inhibition effects against the parasite . These findings highlight their potential as antimalarial agents.
- Researchers discovered a nonpeptidic αvβ6 integrin inhibitor, (S)-3-(3-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl)-4-(®-3-(2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl)pyrrolidin-1-yl)butanoic Acid . This compound shows promise for inhaled treatment of idiopathic pulmonary fibrosis (IPF) .
- Bispyrazoles are versatile compounds with potential applications. Recent advances in their synthesis via one-pot pseudo three-component and five-component reactions have been reported. These methods utilize various homogeneous and heterogeneous catalysts . Bispyrazoles find use in materials science, catalysis, and medicinal chemistry.
- Crystallographic studies provide insights into the structure of pyrazole derivatives. For instance, the crystal structure of bis(3,5-dimethyl-1H-pyrazol-4-aminium) 2,3,5,6-tetrafluorobenzene-1,4-dicarboxylate was investigated. Such studies aid in understanding molecular interactions and potential applications .
- Computational approaches, like molecular docking, help predict binding interactions between compounds and target proteins. Compound 13’s favorable binding pattern in the LmPTR1 pocket justified its potent antileishmanial activity . Such studies guide drug design.
Antileishmanial Activity
Antimalarial Properties
αvβ6 Integrin Inhibition for Idiopathic Pulmonary Fibrosis (IPF)
Bispyrazole Derivatives Synthesis
Crystal Structure Studies
Molecular Docking Studies
Mechanism of Action
Target of Action
Pyrazole derivatives have been found to exhibit potential antifungal activity . They have also shown high affinity for αvβ6 integrin, a protein involved in cell adhesion and signaling .
Mode of Action
It’s suggested that pyrazole derivatives interact with their targets, leading to changes in cellular processes . For instance, some pyrazole derivatives have been found to inhibit the activity of certain enzymes .
Biochemical Pathways
Given the antifungal activity of similar compounds, it’s plausible that they may interfere with the synthesis of essential components of fungal cells, disrupting their growth and proliferation .
Pharmacokinetics
A related compound was found to have a long dissociation half-life (7 hours), very high solubility in saline at ph 7 (>71 mg/ml), and pharmacokinetic properties commensurate with inhaled dosing by nebulization . These properties suggest that 4-(3,5-dimethyl-1H-pyrazol-1-yl)phenol might also have favorable pharmacokinetic characteristics.
Result of Action
Related pyrazole derivatives have shown various biological activities, including anticancer, antitumor, antifungal, anti-tubercular, anti-aids, anti-malarial, and anti-inflammatory activities .
properties
IUPAC Name |
4-(3,5-dimethylpyrazol-1-yl)phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-8-7-9(2)13(12-8)10-3-5-11(14)6-4-10/h3-7,14H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZZQDUBNKXYQED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC=C(C=C2)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,5-dimethyl-1H-pyrazol-1-yl)phenol | |
CAS RN |
51011-27-9 |
Source
|
Record name | 4-(3,5-dimethyl-1H-pyrazol-1-yl)phenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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